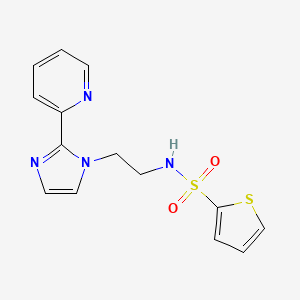

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide

CAS No.: 2034234-06-3

Cat. No.: VC7583597

Molecular Formula: C14H14N4O2S2

Molecular Weight: 334.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034234-06-3 |

|---|---|

| Molecular Formula | C14H14N4O2S2 |

| Molecular Weight | 334.41 |

| IUPAC Name | N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]thiophene-2-sulfonamide |

| Standard InChI | InChI=1S/C14H14N4O2S2/c19-22(20,13-5-3-11-21-13)17-8-10-18-9-7-16-14(18)12-4-1-2-6-15-12/h1-7,9,11,17H,8,10H2 |

| Standard InChI Key | PRBQQGIAUODBKM-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)C2=NC=CN2CCNS(=O)(=O)C3=CC=CS3 |

Introduction

Structural Features

The compound's structure includes:

-

Pyridine Ring: Known for its role in various biologically active compounds.

-

Imidazole Moiety: Common in compounds with antimicrobial and anti-inflammatory properties.

-

Thiophene Group: Can undergo oxidation or reduction reactions, influencing the compound's reactivity.

-

Sulfonamide Group: Typically associated with antibacterial activity.

Chemical Reactivity

The chemical reactivity of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide is influenced by its functional groups:

-

Sulfonamide Group: Can participate in nucleophilic substitution reactions.

-

Imidazole and Pyridine Rings: May engage in electrophilic substitution reactions.

-

Thiophene Ring: Can undergo oxidation or reduction depending on the reaction conditions.

Potential Applications

Given its structural features, this compound may have potential applications in:

-

Medicinal Chemistry: Due to its diverse pharmacophoric elements, it could interact with biological targets such as enzymes or receptors.

-

Material Science: The unique arrangement of functional groups might offer novel properties useful in material development.

Synthesis

The synthesis of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide would likely involve multi-step organic reactions. Common approaches include:

-

Nucleophilic Substitution: To incorporate the pyridine and imidazole moieties.

-

Sulfonamide Formation: Involves the reaction of a sulfonic acid with an amine.

Data Table: Comparison with Similar Compounds

Research Findings

While specific research findings on N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide are not available, compounds with similar structural features have shown promising biological activities. For example, compounds containing imidazole and pyridine structures are known for their antimicrobial and anti-inflammatory properties. Further research is needed to elucidate the specific mechanisms of action and therapeutic potential of this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume